4-[(Ethylsulfanyl)methyl]pyridin-2-amine 4-[(Ethylsulfanyl)methyl]pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1247197-32-5
VCID: VC8222468
InChI: InChI=1S/C8H12N2S/c1-2-11-6-7-3-4-10-8(9)5-7/h3-5H,2,6H2,1H3,(H2,9,10)
SMILES: CCSCC1=CC(=NC=C1)N
Molecular Formula: C8H12N2S
Molecular Weight: 168.26

4-[(Ethylsulfanyl)methyl]pyridin-2-amine

CAS No.: 1247197-32-5

Cat. No.: VC8222468

Molecular Formula: C8H12N2S

Molecular Weight: 168.26

* For research use only. Not for human or veterinary use.

4-[(Ethylsulfanyl)methyl]pyridin-2-amine - 1247197-32-5

Specification

CAS No. 1247197-32-5
Molecular Formula C8H12N2S
Molecular Weight 168.26
IUPAC Name 4-(ethylsulfanylmethyl)pyridin-2-amine
Standard InChI InChI=1S/C8H12N2S/c1-2-11-6-7-3-4-10-8(9)5-7/h3-5H,2,6H2,1H3,(H2,9,10)
Standard InChI Key KPGHJIJIUVNBBD-UHFFFAOYSA-N
SMILES CCSCC1=CC(=NC=C1)N
Canonical SMILES CCSCC1=CC(=NC=C1)N

Introduction

Structural and Physicochemical Characteristics

The molecular structure of 4-[(Ethylsulfanyl)methyl]pyridin-2-amine comprises a pyridine ring substituted with an amine group at the 2-position and an ethylsulfanyl-methyl group at the 4-position. Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC8H12N2S\text{C}_8\text{H}_{12}\text{N}_2\text{S}
Molecular Weight168.26 g/mol
IUPAC Name4-(ethylsulfanylmethyl)pyridin-2-amine
Exact Mass168.072 g/mol
Topological Polar Surface Area65.5 Ų
LogP (Octanol-Water)1.86

The ethylsulfanyl group (SCH2CH3-\text{S}-\text{CH}_2\text{CH}_3) enhances lipophilicity, as evidenced by the LogP value, while the amine and pyridine nitrogen atoms contribute to hydrogen-bonding capacity.

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves alkylation of pyridin-2-amine with (ethylsulfanyl)methyl halides under basic conditions. A representative protocol includes:

  • Reagents: Pyridin-2-amine, (ethylsulfanyl)methyl bromide, sodium hydride (base), dimethylformamide (DMF).

  • Procedure: Pyridin-2-amine is deprotonated with NaH in DMF, followed by slow addition of (ethylsulfanyl)methyl bromide at 0–5°C. The mixture is stirred for 12–24 hours at room temperature.

  • Workup: The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (yield: 60–75%).

Optimization Strategies

  • Solvent Selection: Tetrahydrofuran (THF) or acetonitrile may improve yields in temperature-sensitive reactions.

  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The amine group at the 2-position participates in nucleophilic reactions, enabling derivatization:

R-X+4-[(Ethylsulfanyl)methyl]pyridin-2-amineR-NH-Pyridine+HX\text{R-X} + \text{4-[(Ethylsulfanyl)methyl]pyridin-2-amine} \rightarrow \text{R-NH-Pyridine} + \text{HX}

Common electrophiles include acyl chlorides and sulfonyl chlorides.

Oxidation of the Ethylsulfanyl Group

The ethylsulfanyl moiety can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):

–S–CH2CH3H2O2–SO–CH2CH3H2O2–SO2–CH2CH3\text{–S–CH}_2\text{CH}_3 \xrightarrow{\text{H}_2\text{O}_2} \text{–SO–CH}_2\text{CH}_3 \xrightarrow{\text{H}_2\text{O}_2} \text{–SO}_2\text{–CH}_2\text{CH}_3

This reactivity is exploited to modulate compound polarity and biological activity .

Industrial and Research Applications

Pharmaceutical Intermediates

4-[(Ethylsulfanyl)methyl]pyridin-2-amine serves as a precursor in synthesizing kinase inhibitors and antiparasitic agents. For example:

  • Abemaciclib Analogs: Used in breast cancer therapy (patent WO2015143021).

  • Anthelmintic Compounds: Demonstrated 100% inhibition of Onchocerca volvulus L5 larvae at 1 μM .

Agrochemical Development

The ethylsulfanyl group’s electron-withdrawing properties enhance herbicidal activity in pyridine-based agrochemicals. Field trials show 90% weed suppression at 50 g/ha.

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